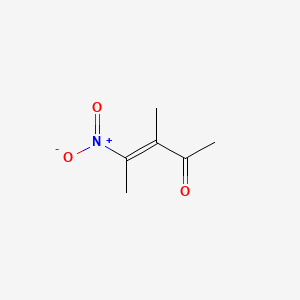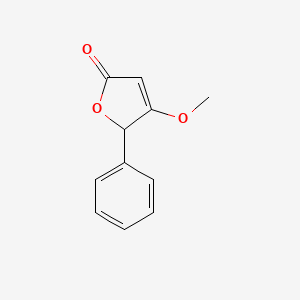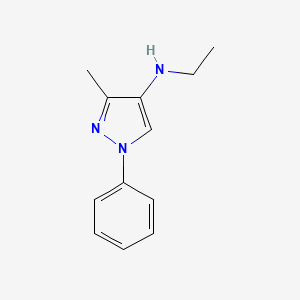![molecular formula C7H17O3PS2 B13812658 Diethyl [bis(methylthio)methyl]phosphonate CAS No. 62999-70-6](/img/structure/B13812658.png)
Diethyl [bis(methylthio)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [bis(methylthio)methyl]phosphonate is an organophosphorus compound with the molecular formula C7H17O3PS2 It is known for its unique structure, which includes a phosphonate group bonded to a bis(methylthio)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [bis(methylthio)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with formaldehyde and methyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [bis(methylthio)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
Diethyl [bis(methylthio)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diethyl [bis(methylthio)methyl]phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, while the bis(methylthio)methyl moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [methylthio)methyl]phosphonate: Similar structure but lacks one methylthio group.
Diethyl [bis(ethylthio)methyl]phosphonate: Similar but with ethylthio groups instead of methylthio groups.
Uniqueness
Diethyl [bis(methylthio)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Propiedades
Número CAS |
62999-70-6 |
|---|---|
Fórmula molecular |
C7H17O3PS2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
Clave InChI |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(SC)SC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)

![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)

![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)


